4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide, also known as BZP, is a chemical compound that has been extensively studied for its potential use in scientific research. BZP belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Characterization
Benzothiazole derivatives have been synthesized through various chemical reactions, including condensation and cyclization processes. For instance, compounds similar to the one have been synthesized by condensation of epoxy compounds with corresponding amines and thiols, leading to a variety of heterocyclic compounds with potential bioactive properties (É. G. Mesropyan et al., 2005). Another study discussed the synthesis of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines, showing the structural versatility of benzothiazole derivatives and their potential as vasopressin receptor antagonists (J D Albright et al., 2000).
Applications in Antimicrobial and Anticancer Research
Research has demonstrated the antimicrobial and anticancer properties of benzothiazole derivatives. Compounds synthesized from benzothiazoles have shown significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (D. Bikobo et al., 2017). Similarly, benzothiazole derivatives have been evaluated for anticancer activity, with some compounds exhibiting moderate to excellent activity against various cancer cell lines, suggesting their potential use in cancer treatment (B. Ravinaik et al., 2021).
Photophysical Properties and Applications
The photophysical properties of benzothiazole derivatives have also been studied, with research indicating the potential of these compounds in developing photodynamic therapy agents and fluorescent markers. The structural modifications in benzothiazole derivatives significantly influence their photophysical behavior, which could be exploited in designing new materials for optical applications (Vikas Padalkar et al., 2014).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c30-25(19-11-15-22(16-12-19)34(31,32)29-17-5-1-2-6-18-29)27-21-13-9-20(10-14-21)26-28-23-7-3-4-8-24(23)33-26/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSIJKASLTKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamide |
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